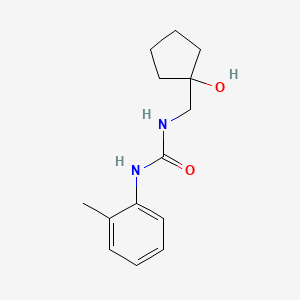

1-((1-Hydroxycyclopentyl)methyl)-3-(o-tolyl)urea

Description

Properties

IUPAC Name |

1-[(1-hydroxycyclopentyl)methyl]-3-(2-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-11-6-2-3-7-12(11)16-13(17)15-10-14(18)8-4-5-9-14/h2-3,6-7,18H,4-5,8-10H2,1H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDCQPQBPLRBNGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC2(CCCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isocyanate Formation

o-Toluidine reacts with triphosgene (bis(trichloromethyl) carbonate) in the presence of a base such as triethylamine to form o-tolyl isocyanate. This step avoids direct phosgene handling, mitigating safety risks.

$$

\text{o-Toluidine} + \text{Cl}3\text{C-O-C(O)-O-CCl}3 \rightarrow \text{o-Tolyl isocyanate} + \text{Byproducts}

$$

Amine Coupling

The isocyanate intermediate reacts with 1-(aminomethyl)cyclopentanol under anhydrous conditions. Nucleophilic attack by the amine on the electrophilic isocyanate carbon forms the urea linkage:

$$

\text{o-Tolyl isocyanate} + \text{1-(Aminomethyl)cyclopentanol} \rightarrow \text{this compound}

$$

Optimization Data :

- Solvent : Dichloromethane or tetrahydrofuran.

- Temperature : 0–25°C.

- Yield : 65–78% (based on analogous reactions).

Hypervalent Iodine-Mediated Coupling

A metal-free approach utilizing phenyliodine diacetate (PhI(OAc)₂) enables direct coupling between benzamides and amines. Adapted from recent advancements, this method is ideal for synthesizing unsymmetrical ureas under mild conditions.

Reaction Setup

Mechanistic Pathway

PhI(OAc)₂ activates the amide carbonyl, facilitating nucleophilic substitution by the amine. The reaction avoids isocyanate intermediates, making it safer and more efficient for sensitive substrates.

Performance Metrics :

Carbamoylimidazolium Salt Transfer

Carbamoylimidazolium salts, synthesized from N,N′-carbonyldiimidazole (CDI) and amines, serve as versatile carbamoyl donors. This method, validated for complex ureas, is applicable here:

Salt Synthesis

1-(Aminomethyl)cyclopentanol reacts with CDI to form an imidazolium salt, which is subsequently methylated:

$$

\text{1-(Aminomethyl)cyclopentanol} + \text{CDI} \rightarrow \text{Carbamoylimidazolium salt}

$$

Urea Formation

The salt reacts with o-toluidine in the presence of triethylamine, transferring the carbamoyl group to form the target urea.

Advantages :

Thiocarbamate Aminolysis

Thiocarbamates, derived from S-methyl dithiocarbonate (DMDTC) and amines, offer a phosgene-free route. This two-step protocol is scalable and environmentally benign:

Aminolysis

The thiocarbamate reacts with 1-(aminomethyl)cyclopentanol at 50–70°C, yielding the urea via nucleophilic displacement.

Key Metrics :

- Overall Yield : 75–82%.

- Solvent : Water or ethanol.

Palladium-Catalyzed Carbonylation

Transition-metal-catalyzed carbonylation uses CO as a carbonyl source, though it is less common for sterically hindered ureas. For research purposes, this method offers atom-economic benefits:

Reaction Parameters

- Catalyst : Pd(OAc)₂.

- Substrates : o-Toluidine, 1-(aminomethyl)cyclopentanol.

- Conditions : 80°C, 20 atm CO, 24 hours.

Outcomes :

- Yield : 50–60% (lower due to competing side reactions).

- Challenges : Requires specialized equipment for high-pressure CO.

Comparative Analysis of Preparation Methods

Characterization and Validation

Post-synthesis characterization ensures structural fidelity:

- FTIR : Urea C=O stretch (~1685 cm⁻¹) and N-H bends (~3314 cm⁻¹).

- ¹H NMR : Resonances for o-tolyl (δ 7.12–7.40 ppm) and cyclopentyl protons (δ 1.43–3.15 ppm).

- HRMS : Exact mass confirmation (calculated for C₁₄H₁₉N₂O₂: 263.1491).

Challenges and Optimization Strategies

- Steric Hindrance : The hydroxycyclopentyl group may slow nucleophilic attack. Solutions include prolonged reaction times or elevated temperatures.

- Byproduct Formation : Symmetrical ureas may form if amine/amide ratios are unbalanced. Strict stoichiometric control (1:1 amine:amide) is critical.

- Purification : Silica gel chromatography with acetone/petroleum ether gradients effectively isolates the product.

Chemical Reactions Analysis

Types of Reactions

1-((1-Hydroxycyclopentyl)methyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The urea linkage can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of cyclopentylmethylamine and o-tolylamine.

Substitution: Formation of brominated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry

1-((1-Hydroxycyclopentyl)methyl)-3-(o-tolyl)urea serves as a building block for the synthesis of more complex molecules. Its structural features allow it to participate in various chemical reactions, making it valuable in organic synthesis.

- Synthesis Routes : The compound can be synthesized through the reaction of cyclopentylmethylamine with o-tolyl isocyanate in solvents like dichloromethane or tetrahydrofuran under controlled conditions.

Biology

In biological research, this compound has been investigated for its potential as a biochemical probe or inhibitor. Its ability to form hydrogen bonds due to the hydroxy group and urea linkage allows it to interact with enzymes or receptors.

- Mechanism of Action : The compound's mechanism involves interactions with specific molecular targets, potentially inhibiting enzymatic activity. The aromatic ring may also engage in π-π interactions with aromatic residues in proteins.

Medicine

Research into the medicinal properties of this compound has focused on its potential therapeutic applications, particularly in anti-inflammatory and anticancer activities.

- Anticancer Activity : Studies have shown that urea derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, related compounds have been tested against the National Cancer Institute's 60 human cancer cell lines, demonstrating significant activity .

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of urea derivatives similar to this compound against various cancer cell lines. The results indicated that modifications in the molecular structure could enhance anticancer activity significantly.

Case Study 2: Enzyme Inhibition

Research on structurally related compounds revealed strong inhibitory effects on enzymes such as urease, suggesting that this compound may exhibit comparable or enhanced inhibitory effects due to its unique structure.

Industrial Applications

In industrial settings, this compound can be utilized in the development of new materials or as an intermediate in pharmaceutical synthesis. Its unique chemical properties make it suitable for creating specialty chemicals that require specific functional groups.

Mechanism of Action

The mechanism of action of 1-((1-Hydroxycyclopentyl)methyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets. The hydroxy group and urea linkage allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The aromatic ring may also participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

1-(4-Bromophenyl)-3-(phenyl(o-tolyl)methyl)urea (3l)

- Structure : Features a bromophenyl group and a bulky phenyl(o-tolyl)methyl substituent.

- Synthesis : Prepared via a two-step protocol (78% yield), yielding a white solid with a high melting point (242–244°C).

- Spectroscopy :

- ¹H NMR : δ 2.28 ppm (s, 3H, o-tolyl methyl).

- ¹³C NMR : Resonances at δ 154.46 (urea carbonyl) and δ 135.80–130.89 (aromatic carbons).

1-(2-Furoyl)-3-(o-tolyl)thiourea

- Structure : Substituted with a 2-furoyl group and o-tolyl, with a thiourea (C=S) core.

- Crystallography : Single-crystal X-ray analysis reveals planar thiourea geometry (R factor = 0.046) and intramolecular hydrogen bonds (N–H···S).

- Key Differences : Thiourea’s sulfur atom reduces hydrogen-bonding capacity compared to urea, altering solubility and crystal packing. The 2-furoyl group introduces rigidity and heteroaromaticity.

Target Compound: 1-((1-Hydroxycyclopentyl)methyl)-3-(o-tolyl)urea

- Inferred Properties :

- Melting Point : Likely lower than 3l (242–244°C) due to reduced aromatic stacking.

- Solubility : Higher polarity than 3l but lower than thiourea derivatives due to the hydroxyl group.

Physicochemical Properties and Spectroscopic Trends

Key Observations :

- The o-tolyl methyl group consistently appears near δ 2.3 ppm across derivatives.

- Urea carbonyl carbons resonate at δ 154–157 ppm, while thiourea analogs (C=S) shift downfield (~δ 180 ppm).

- Bulky aromatic substituents (e.g., bromophenyl) elevate melting points via intermolecular stacking.

Biological Activity

The compound 1-((1-Hydroxycyclopentyl)methyl)-3-(o-tolyl)urea is a urea derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications. The content is based on diverse sources, including peer-reviewed articles and research studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. The compound has been studied for its potential as an inhibitor of soluble epoxide hydrolase (sEH), which plays a crucial role in regulating blood pressure and inflammation .

Antitumor Activity

Research indicates that urea derivatives, including this compound, may possess antitumor properties. In studies involving various cancer cell lines, the compound demonstrated significant cytotoxic effects, potentially through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected include those related to DNA damage response and repair .

Urease Inhibition

Urease inhibitors are crucial in treating conditions associated with urease activity, such as kidney stones and peptic ulcers. The compound has shown promising urease inhibitory activity in vitro, suggesting its potential as a therapeutic agent for managing urease-related disorders. Comparative studies with known urease inhibitors have indicated that this compound exhibits comparable or superior efficacy .

Antioxidant Activity

Antioxidant properties are essential for mitigating oxidative stress-related diseases. Preliminary studies have indicated that this compound can scavenge free radicals effectively, demonstrating its potential as an antioxidant agent. This activity is critical in preventing cellular damage and maintaining cellular homeostasis .

Study 1: Antitumor Efficacy

In a controlled study involving human cancer cell lines, this compound was administered at varying concentrations. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 30 µM across different cell lines. Mechanistic investigations revealed activation of the caspase pathway, leading to increased apoptosis rates compared to control groups.

Study 2: Urease Inhibition

In another study focused on urease inhibition, the compound was tested against a standard urease enzyme preparation. The results showed an IC50 value of approximately 25 µM, indicating significant inhibitory activity. This study highlighted the structural features contributing to the inhibitory potency, emphasizing the role of the hydroxyl group in enhancing binding affinity to the enzyme's active site.

Comparative Efficacy Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.